molecular formula C10H6F3N3O2 B3126507 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole CAS No. 33469-09-9

2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole

Cat. No.: B3126507
CAS No.: 33469-09-9
M. Wt: 257.17 g/mol
InChI Key: FXJGDAXNQKZKSB-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a nitro group at the para position of the phenyl ring and a trifluoromethyl group at the 5-position of the imidazole. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The nitro group enhances electron-withdrawing effects, while the trifluoromethyl group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-9(15-8)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJGDAXNQKZKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

The applications of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole include antibacterial, anticancer, and anti-inflammatory activities, as well as use in molecular docking studies.

Antiviral Activity:

  • 2-(4-nitrophenyl) substituted 1-hydroxyimidazole demonstrates antiviral activity . A study of 2-arylimidazole derivatives showed that compounds with a 2-(4-nitrophenyl) moiety in position 2 of the imidazole ring had virus-inhibiting concentrations .
  • The compound 1-hydroxy-2-(4-nitrophenyl)imidazole 4a demonstrated high selectivity indices against the vaccinia virus (SI = 1072), cowpox virus (SI = 123), and ectromelia virus (SI = 358) . It also showed activity against the Variola virus (IC50 = 0.38 μM; SI = 373) .
  • 2-(4-nitrophenyl)imidazole 1e, when transferred to carboxamides, resulted in a decrease of cytotoxicity . The most promising results in the series of carboxamides were exhibited by 2-(4-nitrophenyl) derivatives (SI = 66 and 33, respectively) .

Cytotoxicity:

  • 2-(4-nitrophenyl)substituted 1-hydroxyimidazole demonstrated high cytotoxicity (CC50 = 45.7 μM), leading to a moderate value of selectivity index (SI = 102) .
  • In one study, a leader compound 1-hydroxy-2-(4-nitrophenyl)imidazole 4a had an IC50 of 0.13 μM against VACV .

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Nitro Group Positional Isomers
  • This compound is utilized in medicinal chemistry for its intermediate role in drug discovery .
  • 2-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-imidazole :
    • The para-nitro group maximizes resonance stabilization, enhancing electrophilic character. This positional difference may improve binding affinity in enzyme inhibition studies.
Methoxy vs. Nitro Substituents
  • This contrasts with the electron-withdrawing nitro group, leading to divergent reactivity in cross-coupling reactions. Calculated properties include a molecular weight of 242.20 g/mol and XLogP3 of 2.6, indicating moderate lipophilicity .

Variations in Imidazole Substitution

Trifluoromethyl vs. Methyl or Halogen Groups
  • The methyl group at N1 sterically hinders interactions compared to the unsubstituted NH in the target compound .
  • 5-(4-Chlorophenyl)-1-methyl-2-(4-nitrostyryl)-1H-imidazole (3o) :
    • Chlorine increases electronegativity, while the styryl group extends conjugation. This compound exhibits a melting point >250°C, suggesting higher crystallinity than the target molecule .

Bis-Substituted Imidazoles

  • 4,5-Bis(4-nitrophenyl)-1H-imidazole derivatives (e.g., 5a–5d):
    • These compounds feature dual nitro groups on the imidazole ring. For example, 5a (2-(5-methylthiophen-2-yl)-4,5-bis(4-nitrophenyl)-1H-imidazole) has a molecular weight of 429 g/mol (as [M+Na]+) and a melting point of 293–295°C. The thiophene moiety introduces sulfur-based interactions absent in the target compound .

Physicochemical and Pharmacological Properties

Melting Points and Solubility

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target compound Not reported 272.17* 4-NO₂, 5-CF₃
2-(4-Methoxyphenyl)-5-CF₃-1H-imidazole Not reported 242.20 4-OCH₃, 5-CF₃
5a (4,5-bis(4-NO₂-phenyl)) 293–295 429 ([M+Na]+) Thiophene, dual NO₂
3o (5-Cl-phenyl/styryl) >250 ~350 (estimated) Styryl, Cl

*Calculated based on molecular formula C₁₀H₆F₃N₃O₂.

Biological Activity

2-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, including antibacterial, anticancer, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure

The compound features a unique imidazole ring substituted with a nitrophenyl group and a trifluoromethyl group, which contributes to its biological activity. The imidazole moiety is known for its versatility in drug design, often serving as a pharmacophore in numerous therapeutic agents.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit potent antibacterial effects. Specifically, this compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. A study found that compounds with similar structures demonstrated significant activity against MRSA, suggesting that the presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial potency .

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDMRSA
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole32MRSA
2-phenylbenzimidazole derivatives40-300E. coli, S. aureus

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and U87 glioblastoma .

Study ReferenceCell LineIC50 (μM)
MCF-725.72
U8745.2

Anti-inflammatory Activity

Imidazole derivatives are recognized for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory mediators in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antibacterial Efficacy Against MRSA : A study explored the structural requirements for antibacterial activity among imidazole analogues. It was found that compounds with two aryl rings and specific electron-withdrawing groups were essential for high activity levels against MRSA .
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of various imidazole derivatives on cancer cell lines. The results indicated that specific substitutions on the imidazole ring significantly influenced anticancer efficacy, with some compounds achieving IC50 values below 10 μM .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of this compound with various biological targets. These studies revealed that the compound binds effectively to key receptors involved in inflammation and cancer proliferation pathways, suggesting mechanisms through which it exerts its biological effects .

Q & A

Q. Basic

  • Kinase inhibition assays : Measure IC₅₀ against p38 MAPK or CDK2/9 using ATP-competitive binding assays (e.g., Calbiochem protocols with PD169316 as a reference) .
  • Cytotoxicity studies : Treat tumor cell lines (e.g., HeLa) and assess viability via MTT assays (10 µM test concentrations) .
  • Fluorescence-based binding assays : Monitor interactions with target proteins using labeled analogues .

How do structural modifications influence the compound’s bioactivity?

Q. Advanced

  • Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions (e.g., Ki = 2–4 nM for CDK2/9 inhibition) .
  • Nitrophenyl moiety : Modulates electron-withdrawing effects, affecting binding affinity (e.g., 10-fold differences in IC₅₀ between 4-nitrophenyl vs. 4-fluorophenyl analogues) .
  • Substituent positioning : Para-substitution on the phenyl ring improves target selectivity over meta/ortho isomers .
    Methodology: Synthesize derivatives (e.g., 4-pyridyl or thiazole variants) and compare activity via dose-response curves .

What mechanistic insights exist for its kinase inhibitory activity?

Q. Advanced

  • Competitive inhibition : PD169316 (structurally analogous) binds ATP pockets of p38 MAPK, validated via X-ray crystallography .
  • Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects (e.g., <10% inhibition of JNK or ERK at 1 µM) .
  • Cell signaling assays : Western blotting for phosphorylated downstream targets (e.g., reduced ATF2 phosphorylation in treated cells) .

How can low yields in imidazole cyclization steps be addressed?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves yields by 15–20% .
  • Protecting group strategies : Use Boc or SEM groups to prevent side reactions during nitrophenyl incorporation .
  • Regioselectivity control : Employ directing groups (e.g., methyl at N1) to favor 5-trifluoromethyl substitution .

How should discrepancies in reported IC₅₀ values across studies be resolved?

Q. Advanced

  • Assay standardization : Use identical buffer conditions (e.g., 10 mM MgCl₂, 1 mM DTT) and ATP concentrations (100 µM) .
  • Cell line validation : Ensure consistent passage numbers and culture media (e.g., DMEM + 10% FBS) to minimize variability .
  • Statistical replication : Perform triplicate experiments with internal controls (e.g., staurosporine as a reference inhibitor) .

What computational tools predict binding modes with target kinases?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., nitrophenyl forming π-π stacking with Phe169 in p38 MAPK) .
  • MD simulations : GROMACS for assessing binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Free energy calculations : MM-PBSA to rank binding affinities of derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole
Reactant of Route 2
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2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole

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